3-Amino-6-fluoropyrazine-2-carboxamide

Übersicht

Beschreibung

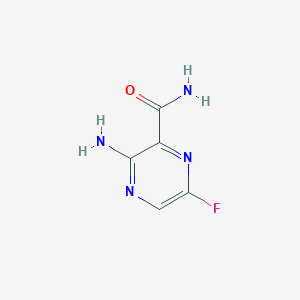

3-Amino-6-fluoropyrazine-2-carboxamide: is a heterocyclic organic compound that contains a pyrazine ring substituted with an amino group at position 3, a fluorine atom at position 6, and a carboxamide group at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoropyrazine-2-carboxamide typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Amino-6-fluoropyrazine-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for the design of enzyme inhibitors or modulators.

Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities . These properties make it a promising lead compound for drug development.

Industry: In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups allow for the creation of a wide range of products.

Wirkmechanismus

The mechanism of action of 3-Amino-6-fluoropyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

3-Aminopyrazine-2-carboxamide: Lacks the fluorine atom, which may result in different biological activities and binding affinities.

6-Fluoropyrazine-2-carboxamide:

3-Amino-5-fluoropyrazine-2-carboxamide: Similar structure but with the fluorine atom at a different position, leading to variations in chemical and biological properties.

Uniqueness: 3-Amino-6-fluoropyrazine-2-carboxamide is unique due to the specific positioning of its substituents, which can influence its reactivity, binding interactions, and overall biological activity. The combination of an amino group, a fluorine atom, and a carboxamide group on the pyrazine ring provides a distinct chemical profile that can be exploited in various research and industrial applications.

Biologische Aktivität

3-Amino-6-fluoropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

- An amino group at the 3-position

- A fluorine atom at the 6-position

- A carboxamide group at the 2-position

This unique arrangement allows the compound to engage in various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Hydrogen Bonding: The amino and carboxamide groups can form hydrogen bonds with active sites of enzymes.

- Hydrophobic Interactions: The fluorine atom enhances binding affinity through hydrophobic interactions, which can lead to the inhibition or modulation of enzyme activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various N-substituted derivatives for their activity against Mycobacterium tuberculosis and other pathogens:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |

| Alkyl derivatives | Varies | Antibacterial |

| Phenyl derivatives | Varies | Antifungal |

The most active compound against M. tuberculosis was identified as having an MIC of 12.5 µg/mL, indicating strong potential as an anti-tubercular agent .

Anticancer Activity

In vitro studies have also assessed the cytotoxic effects of this compound and its derivatives on cancer cell lines. For instance, one derivative exhibited cytotoxicity against HepG2 liver cancer cells, indicating a potential role in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A series of compounds derived from this compound were tested for their efficacy against various bacterial strains. The study found that certain derivatives showed enhanced antibacterial activity with increasing carbon chain length in alkyl groups .

- Flavonoid Production : In plant tissue cultures, elicitation with related pyrazine compounds led to increased flavonoid production, suggesting that these compounds may have applications in agricultural biotechnology as well .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Aminopyrazine-2-carboxamide | Lacks fluorine | Varies |

| 6-Fluoropyrazine-2-carboxamide | Fluorine at different position | Different binding affinities |

| 3-Amino-5-fluoropyrazine-2-carboxamide | Fluorine at 5-position | Antimicrobial and anticancer activities |

The positioning of the fluorine atom significantly influences the compound's reactivity and biological activity, making it a unique candidate for further research.

Eigenschaften

IUPAC Name |

3-amino-6-fluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRZZYCKWGVSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.